molecular formula C20H20N4O3S B10990521 ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10990521
M. Wt: 396.5 g/mol
InChI Key: BRVQWPLOHITWTC-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea.

    Coupling Reaction: The pyrazole and thiazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic rings using reagents like sodium methoxide or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or aromatic compounds.

Scientific Research Applications

Ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrazole and thiazole rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

Ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 2-[2-[(5-cyclopropyl-2-phenylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H20N4O3S/c1-2-27-18(25)10-14-12-28-20(21-14)22-19(26)17-11-16(13-8-9-13)23-24(17)15-6-4-3-5-7-15/h3-7,11-13H,2,8-10H2,1H3,(H,21,22,26)

InChI Key

BRVQWPLOHITWTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4

Origin of Product

United States

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